molecular formula C16H14O8 B1252322 Diploschistesic acid CAS No. 537-08-6

Diploschistesic acid

Cat. No.: B1252322
CAS No.: 537-08-6
M. Wt: 334.28 g/mol
InChI Key: UPYXFRYWDWLGRX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of diploschistesic acid involves the condensation of orcinol and psoromic acid . The reaction typically requires an acidic catalyst and is carried out under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods: . advancements in synthetic biology and chemical engineering may pave the way for scalable production methods in the future.

Chemical Reactions Analysis

Types of Reactions: Diploschistesic acid undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The reactions are typically carried out under mild to moderate conditions to preserve the integrity of the compound.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation can yield various quinones, while substitution reactions can produce a range of ether derivatives .

Comparison with Similar Compounds

Similar Compounds: Diploschistesic acid is similar to other para-depsides such as:

  • Anziaic acid
  • Confluentic acid
  • Erythrin
  • Evernic acid
  • Glomelliferic acid
  • Hiascic acid
  • Imbricaric acid
  • Tumidulin
  • Microphyllinic acid
  • Obtusatic acid
  • Olivetoric acid
  • Perlatolic acid
  • Planaic acid
  • Sphaerophorin
  • Divaricatic acid
  • Lecanoric acid

Uniqueness: What sets this compound apart is its specific occurrence in the genus Diploschistes and its unique combination of biological activities

Properties

CAS No.

537-08-6

Molecular Formula

C16H14O8

Molecular Weight

334.28 g/mol

IUPAC Name

2-hydroxy-6-methyl-4-(2,3,4-trihydroxy-6-methylbenzoyl)oxybenzoic acid

InChI

InChI=1S/C16H14O8/c1-6-3-8(5-9(17)11(6)15(21)22)24-16(23)12-7(2)4-10(18)13(19)14(12)20/h3-5,17-20H,1-2H3,(H,21,22)

InChI Key

UPYXFRYWDWLGRX-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1C(=O)O)O)OC(=O)C2=C(C(=C(C=C2C)O)O)O

Canonical SMILES

CC1=CC(=CC(=C1C(=O)O)O)OC(=O)C2=C(C(=C(C=C2C)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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